molecular formula C8H14N2O4S B6246325 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide CAS No. 2408969-48-0

2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

Cat. No. B6246325
CAS RN: 2408969-48-0
M. Wt: 234.3
InChI Key:
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Description

2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide (2,2-DOTAC) is an organic compound that has been studied extensively in recent years due to its potential uses in scientific research. 2,2-DOTAC is a member of the family of spirocyclic compounds and has been found to have a wide range of applications in both biochemical and physiological research.

Scientific Research Applications

2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has been found to have a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological effects of various compounds. Additionally, 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has been used in the synthesis of various drugs and other compounds.

Mechanism of Action

2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide is an organic compound that acts as a proton donor, meaning that it donates protons to other molecules in order to facilitate a reaction. This proton donation allows 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide to act as a catalyst in various biochemical and physiological reactions. Additionally, 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the release of various neurotransmitters, such as serotonin and dopamine. Additionally, 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has been found to reduce inflammation and pain, as well as to have anti-cancer properties. Furthermore, 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has been found to reduce the risk of cardiovascular disease and to have anti-diabetic effects.

Advantages and Limitations for Lab Experiments

2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is highly stable, making it ideal for use in long-term experiments. Additionally, 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has a wide range of biochemical and physiological effects, making it useful for studying the effects of various compounds on the body. However, 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide also has some limitations. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide can be toxic in high doses and should be used with caution.

Future Directions

There are many potential future directions for research involving 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide. One potential direction is to further investigate the biochemical and physiological effects of 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide, such as its anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, further research could be done to investigate the potential uses of 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide in drug synthesis and to develop new synthesis methods for 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide. Furthermore, research could be done to investigate the potential use of 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide in the treatment of various diseases, such as cancer and diabetes. Finally, research could be done to investigate the potential use of 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide in the development of new drugs and other compounds.

Synthesis Methods

2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide can be synthesized in a variety of ways, including a direct reaction between 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylic acid and an amine. This reaction produces a product that can be purified using column chromatography. Alternatively, 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide can be synthesized via a nucleophilic substitution reaction between 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylic acid and an amine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide' involves the reaction of a cyclic amine with a cyclic anhydride in the presence of a suitable catalyst to form the spirocyclic compound. The carboxamide group is then introduced through a reaction with an appropriate carboxylic acid derivative.", "Starting Materials": [ "Cyclic amine (e.g. piperidine)", "Cyclic anhydride (e.g. succinic anhydride)", "Carboxylic acid derivative (e.g. N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine)" ], "Reaction": [ "Step 1: The cyclic amine is reacted with the cyclic anhydride in the presence of a suitable catalyst (e.g. 4-dimethylaminopyridine) to form the spirocyclic compound.", "Step 2: The spirocyclic compound is then reacted with the carboxylic acid derivative (e.g. N,N'-dicyclohexylcarbodiimide) to introduce the carboxamide group.", "Step 3: The product is purified through standard techniques such as column chromatography or recrystallization." ] }

CAS RN

2408969-48-0

Product Name

2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

Molecular Formula

C8H14N2O4S

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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